3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
3-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-19-17-10-14(11-18)8-9-16(17)20-12-15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMWVNNQUJCALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352785 | |
| Record name | 3-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381680-28-0 | |
| Record name | 3-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and 2-methylbenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid.
Reduction: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
-
Synthesis Intermediate : This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution.
Reaction Type Description Example Products Oxidation Conversion of the aldehyde group to a carboxylic acid 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid Reduction Conversion of the aldehyde group to an alcohol 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzyl alcohol Substitution Replacement of the ethoxy or methylbenzyl groups with nucleophiles Various substituted derivatives
Biochemistry
- Enzyme Interaction : The compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence metabolic pathways and cellular functions.
- Cell Signaling Modulation : Research indicates that it may affect cell signaling pathways related to oxidative stress and inflammation, suggesting potential therapeutic applications in diseases characterized by these conditions.
Medicinal Chemistry
- Therapeutic Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory and antimicrobial activities. Its antioxidant properties may protect cells from oxidative damage, making it a candidate for formulations aimed at combating oxidative stress-related conditions.
- Cancer Research : Investigations into the anticancer properties of benzaldehyde derivatives indicate that this compound may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell survival and proliferation.
Antioxidant Activity Study
A study assessed the antioxidant capacity of various benzaldehyde derivatives, revealing that 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde demonstrated significant radical scavenging activity using DPPH assays. This indicates its potential use in formulations targeting oxidative stress-related conditions .
Anticancer Investigations
Research has shown that other benzaldehyde derivatives can inhibit key enzymes involved in cancer cell survival. Similar studies on this compound suggest it could have comparable inhibitory effects . The unique structure allows for interactions with cellular pathways crucial for cancer progression.
Antimicrobial Studies
Preliminary investigations suggest that this compound may exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting metabolic pathways essential for microbial survival . Such findings highlight its potential application in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the 2-methylbenzyl group.
4-Ethoxybenzaldehyde: Lacks the additional substituents on the benzene ring.
3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde: Similar structure but with a methoxy group instead of the ethoxy group.
Uniqueness
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is unique due to the presence of both the ethoxy and 2-methylbenzyl groups, which confer distinct chemical and physical properties.
Biological Activity
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes an ethoxy group and a 2-methylbenzyl ether moiety attached to a benzaldehyde backbone. Its molecular formula is C_17H_20O_3, with a molecular weight of approximately 284.34 g/mol. The presence of the aldehyde functional group contributes to its reactivity and potential interactions with biomolecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes due to the aldehyde group. This interaction can lead to alterations in the function of these biomolecules, impacting various biochemical pathways. Additionally, the compound's aromatic structure allows it to engage in π-π interactions, further influencing its biological effects.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .
Anticancer Activity
Studies have shown that derivatives of benzaldehyde, including those with similar structures, possess anticancer properties. For instance, compounds containing the benzaldehyde scaffold have been reported to inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The mechanism often involves inducing apoptosis and disrupting microtubule assembly within cancer cells .
Case Studies and Experimental Data
- Antioxidant Evaluation : In vitro studies demonstrated that derivatives of benzaldehyde can scavenge free radicals effectively. For example, compounds with hydroxyl substitutions showed enhanced antioxidant capacity compared to their non-substituted counterparts .
- Anticancer Studies : A series of compounds structurally related to this compound were tested for their cytotoxic effects on various cancer cell lines. Notably, one study found that these compounds could induce morphological changes in MDA-MB-231 cells and significantly increase caspase-3 activity, indicating apoptosis at concentrations as low as 1 µM .
- Mechanistic Insights : The interaction of this compound with specific enzymes has been modeled using molecular docking studies, revealing potential binding sites that could be targeted for therapeutic interventions .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Ethoxy-4-methoxybenzaldehyde | Methoxy group instead of methylbenzyl group | Antioxidant activity |
| 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde | Iodo substitution | Enhanced anticancer properties |
| 4-Ethoxy-3-methoxybenzaldehyde | Different substitution pattern | Varying reactivity profiles |
Q & A
Q. What are the standard synthetic routes for preparing 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde, and what critical reaction parameters must be controlled?
Methodological Answer: The synthesis typically involves sequential etherification and protection/deprotection steps. A common approach is to react 3-ethoxy-4-hydroxybenzaldehyde with 2-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-methylbenzyloxy group. Key parameters include:
- Temperature control : Reflux conditions (~80–100°C) to ensure complete substitution .
- Catalysis : Acidic catalysts (e.g., acetic acid) enhance imine formation in related benzaldehyde condensations .
- Purification : Vacuum filtration and washing with methanol/water mixtures to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H-NMR : Analyze aromatic proton splitting patterns (e.g., δ 7.3–7.5 ppm for 2-methylbenzyl protons, δ 9.8–10.2 ppm for aldehyde protons) .
- ¹³C-NMR : Confirm ether linkages (C-O signals at ~55–70 ppm) and aldehyde carbons (~190 ppm) .
- FTIR : Identify aldehyde stretches (~1680–1700 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₈O₃: 270.1256) .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during multi-step syntheses?
Methodological Answer:
- Etherification Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Byproduct Mitigation : Monitor intermediates via TLC (silica gel, hexane:EtOAc 3:1) to detect premature aldehyde oxidation .
- Crystallization : Recrystallize from ethanol/water mixtures to remove unreacted 2-methylbenzyl bromide .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental spectroscopic data for substituted benzaldehyde derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to validate conformational models .
- Spectral Simulation : Use software like MestReNova to simulate splitting patterns and identify misassigned peaks .
- Isotopic Labeling : Introduce deuterated analogs (e.g., D₅-ethoxy groups) to clarify overlapping signals in crowded spectra .
Q. How can X-ray crystallography using SHELX software determine the absolute configuration of this compound derivatives?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve disordered 2-methylbenzyl groups .
- Refinement in SHELXL :
- Apply restraints to anisotropic displacement parameters for flexible ethoxy chains.
- Use TWIN/BASF commands for twinned crystals .
- Validation : Check Flack parameter (<0.1) to confirm enantiomeric purity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in melting points or spectral data reported across studies for this compound?
Methodological Answer:
- Purity Assessment : Re-measure melting points using differential scanning calorimetry (DSC) to detect polymorphic impurities .
- Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
- Batch Variability : Repeat syntheses with freshly distilled reagents to rule out degradation (e.g., aldehyde oxidation to carboxylic acid) .
Experimental Design
Q. What protocols are recommended for studying the reactivity of this compound in nucleophilic aromatic substitution reactions?
Methodological Answer:
- Substrate Screening : Test reactivity with amines (e.g., aniline, hydrazines) in ethanol under reflux, varying pH (4–9) to optimize imine formation .
- Kinetic Monitoring : Use in-situ IR to track aldehyde consumption rates (disappearance of ~1700 cm⁻¹ peak) .
- Computational Modeling : Calculate Fukui indices to predict electrophilic sites for substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
